molecular formula C21H28ClNO4 B12413679 5-Hydroxy Propafenone Hydrochloride-d5

5-Hydroxy Propafenone Hydrochloride-d5

Cat. No.: B12413679
M. Wt: 398.9 g/mol
InChI Key: FAYLNKVZLXBDBE-BQAHAFBHSA-N
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Description

5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled derivative of 5-Hydroxy Propafenone. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C21H23D5ClNO4, and it has a molecular weight of 398.94 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the 5-Hydroxy Propafenone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propafenone Hydrochloride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Mechanism of Action

The mechanism of action of 5-Hydroxy Propafenone Hydrochloride-d5 is similar to that of propafenone. It acts as a Class 1C antiarrhythmic agent, blocking the fast inward sodium current in cardiac tissues. This action stabilizes myocardial membranes and reduces the upstroke velocity of the monophasic action potential. The compound also exhibits weak beta-blocking activity and a minor calcium-channel-blocking effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

398.9 g/mol

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D;

InChI Key

FAYLNKVZLXBDBE-BQAHAFBHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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